molecular formula C14H17NO4 B14056800 3-Pyrrolidinecarboxylic acid, 4-hydroxy-5-oxo-1-(phenylmethyl)-, ethyl ester, (3R,4S)-rel-

3-Pyrrolidinecarboxylic acid, 4-hydroxy-5-oxo-1-(phenylmethyl)-, ethyl ester, (3R,4S)-rel-

Cat. No.: B14056800
M. Wt: 263.29 g/mol
InChI Key: YKDLEHPCPKSCPK-NEPJUHHUSA-N
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Description

(3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a benzyl group, a hydroxy group, and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate starting materials.

    Introduction of the Benzyl Group: The benzyl group is introduced via a substitution reaction, often using benzyl bromide or benzyl chloride as the reagent.

    Hydroxylation: The hydroxy group is introduced through an oxidation reaction, typically using reagents like hydrogen peroxide or osmium tetroxide.

    Esterification: The ethyl ester group is introduced through an esterification reaction, using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of (3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Benzyl bromide, benzyl chloride

Major Products

Scientific Research Applications

(3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of key metabolic enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate: Unique due to its specific stereochemistry and functional groups.

    (3R,4S)-methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    (3R,4S)-ethyl 1-phenyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

(3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both a benzyl group and an ethyl ester group. This combination of functional groups and stereochemistry imparts distinct chemical properties and biological activities, making it a valuable compound in scientific research .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl (3R,4S)-1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C14H17NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11-12,16H,2,8-9H2,1H3/t11-,12+/m1/s1

InChI Key

YKDLEHPCPKSCPK-NEPJUHHUSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C(=O)[C@H]1O)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CN(C(=O)C1O)CC2=CC=CC=C2

Origin of Product

United States

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